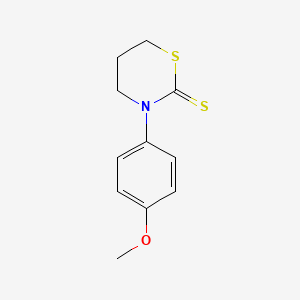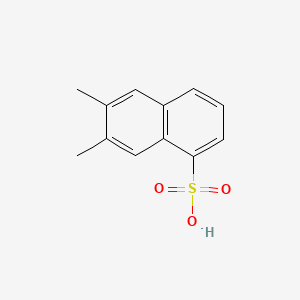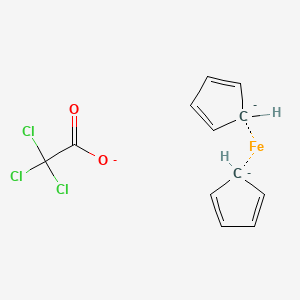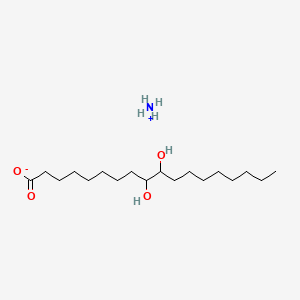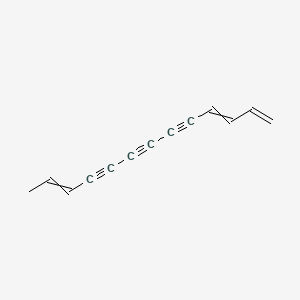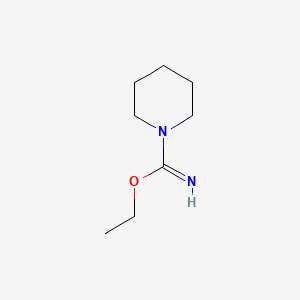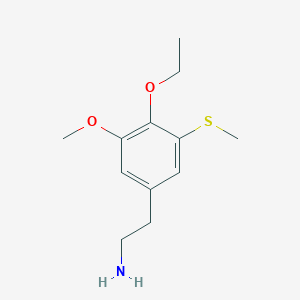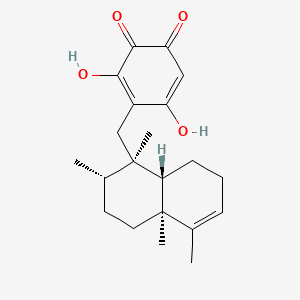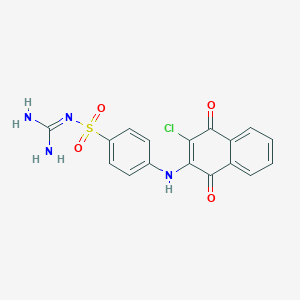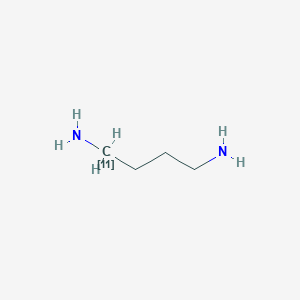
Putrescine, C-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C4H12N2
. It is a colorless solid that melts near room temperature and is classified as a diamine. Putrescine is notorious for its foul odor, which is largely responsible for the smell of decaying flesh. Despite its unpleasant smell, putrescine plays a significant role in various biological processes and has numerous applications in scientific research and industry .Preparation Methods
Synthetic Routes and Reaction Conditions
Putrescine can be synthesized through several methods. One common synthetic route involves the hydrogenation of succinonitrile. This process typically requires a catalyst, such as nickel, and occurs under high pressure and temperature conditions .
Industrial Production Methods
On an industrial scale, putrescine is produced by the hydrogenation of succinonitrile. This method is efficient and allows for the large-scale production of putrescine. Additionally, biotechnological methods have been developed, where metabolically engineered strains of Escherichia coli are used to produce putrescine from renewable feedstocks like glucose .
Chemical Reactions Analysis
Types of Reactions
Putrescine undergoes various chemical reactions, including:
Oxidation: Putrescine can be oxidized to form compounds such as succinic acid.
Reduction: It can be reduced to form simpler amines.
Substitution: Putrescine can participate in substitution reactions, where its amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Various reagents, such as alkyl halides, can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of putrescine can yield succinic acid, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Putrescine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Putrescine is involved in cell growth and differentiation.
Medicine: Research has explored putrescine’s role in cancer therapy, as it can influence cell proliferation.
Industry: Putrescine is used in the production of polymers and resins.
Mechanism of Action
Putrescine exerts its effects primarily through its role as a precursor to polyamines. It is synthesized in cells via the decarboxylation of ornithine, catalyzed by the enzyme ornithine decarboxylase. Polyamines like spermidine and spermine, derived from putrescine, are involved in stabilizing DNA structure, regulating ion channels, and modulating enzyme activities .
Comparison with Similar Compounds
Putrescine is similar to other diamines such as cadaverine (pentane-1,5-diamine) and spermidine. it is unique in its specific biological roles and its synthesis pathways. Cadaverine, for instance, is produced by the decarboxylation of lysine, while spermidine is synthesized from putrescine and S-adenosylmethioninamine .
List of Similar Compounds
- Cadaverine (pentane-1,5-diamine)
- Spermidine
- Spermine
- 1,3-Diaminopropane
- 1,2-Diaminopropane
Properties
CAS No. |
100817-98-9 |
|---|---|
Molecular Formula |
C4H12N2 |
Molecular Weight |
87.15 g/mol |
IUPAC Name |
(111C)butane-1,4-diamine |
InChI |
InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i3-1 |
InChI Key |
KIDHWZJUCRJVML-KTXUZGJCSA-N |
Isomeric SMILES |
C(C[11CH2]N)CN |
Canonical SMILES |
C(CCN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


